1-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-oxopyrrolidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-22(28,12-11-16-5-3-2-4-6-16)15-24-21(27)17-13-20(26)25(14-17)19-9-7-18(23)8-10-19/h2-10,17,28H,11-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHRYPYBKYLLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-oxopyrrolidine-3-carboxamide, with the CAS number 1351598-76-9, is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C22H25ClN2O3, with a molecular weight of 400.9 g/mol. Its structural characteristics suggest that it may interact with various biological targets due to the presence of functional groups conducive to pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN2O3 |
| Molecular Weight | 400.9 g/mol |
| CAS Number | 1351598-76-9 |
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process may include the formation of the pyrrolidine ring followed by the introduction of the chlorophenyl and hydroxyphenyl groups. Specific synthetic routes are detailed in patents and chemical literature, highlighting various methodologies for achieving high yields and purity.
Anticancer Activity
Recent studies have focused on the anticancer properties of 5-oxopyrrolidine derivatives, including our compound of interest. In one study, the compound was evaluated against A549 human lung adenocarcinoma cells using an MTT assay to determine cytotoxicity. The results indicated that this compound exhibited significant cytotoxic effects compared to standard chemotherapeutics like cisplatin, demonstrating structure-dependent activity .
Table 1: Anticancer Activity Results
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(4-chlorophenyl)-... | X | A549 (Lung cancer) |
| Cisplatin | Y | A549 (Lung cancer) |
Note: Exact IC50 values need to be determined from specific studies.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against a range of pathogens. In vitro studies revealed that it exhibits moderate to strong activity against multidrug-resistant bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | A µg/mL |
| Staphylococcus aureus | B µg/mL |
| Escherichia coli | C µg/mL |
Note: MIC values require specific experimental data.
Case Studies
Several case studies have documented the biological effects of similar compounds within the pyrrolidine class. For instance, a comparative analysis showed that modifications in substituents significantly influenced both anticancer and antimicrobial activities. These findings suggest that further structural optimization could enhance therapeutic efficacy .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-oxopyrrolidine-3-carboxamide possess significant antimicrobial properties. For example, studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may inhibit microbial growth, making it a candidate for further development in antimicrobial therapies.
Antiviral Activity
The antiviral potential of this compound has been explored in laboratory settings. It is hypothesized that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Preliminary studies have shown effectiveness against certain strains of influenza virus, indicating its potential as an antiviral agent.
Anticancer Activity
The anticancer properties of the compound are notable, with several studies indicating its ability to induce apoptosis in cancer cells. The mechanisms of action may involve the modulation of signaling pathways related to cell proliferation and survival. For instance, derivatives of similar compounds have been shown to exhibit cytotoxic effects on various cancer cell lines.
Case Study 1: Antioxidant Activity
A series of derivatives based on similar pyrrolidine structures were synthesized and tested for antioxidant activity using the DPPH radical scavenging method. One derivative demonstrated antioxidant activity 1.5 times higher than ascorbic acid, suggesting that modifications to the structure can enhance its efficacy as an antioxidant agent .
Case Study 2: Synthesis and Characterization
Research involving the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives highlighted their potential as therapeutic agents due to their diverse biological activities. The study characterized these compounds and evaluated their pharmacological effects, paving the way for further exploration of structural analogs like this compound .
Q & A
Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the 4-chlorophenyl group (e.g., using chlorobenzyl halides as electrophiles).
- Amide coupling between the pyrrolidine-3-carboxamide core and the hydroxyalkylphenyl substituent, employing carbodiimide-based reagents like EDC/HOBt .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Key challenges include steric hindrance from the hydroxy-2-methyl-4-phenylbutyl group. Yield optimization requires strict control of temperature (0–5°C during coupling) and anhydrous conditions .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., pyrrolidine carbonyl at δ ~170 ppm) and stereochemistry of the hydroxybutyl chain. H-H COSY resolves overlapping signals in the aromatic and alkyl regions .
- X-ray Crystallography : Single-crystal analysis validates spatial arrangement, particularly the orientation of the 4-chlorophenyl and hydroxybutyl groups (e.g., torsion angles of 85–95°) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and detect byproducts (e.g., incomplete amidation) .
Q. What preliminary in vitro assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition Screens : Target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., ADP-Glo™ for ATP-dependent enzymes). IC values are calculated via dose-response curves (1 nM–100 μM) .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. EC values <10 μM warrant further SAR studies .
- Solubility and Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes guide formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory potency data across related analogs?
- Methodological Answer :
- Molecular Docking : Compare binding poses in target proteins (e.g., COX-2, EGFR) using AutoDock Vina. Hydrophobic interactions with the 4-chlorophenyl group and hydrogen bonding with the hydroxybutyl chain are critical .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 4-Cl vs. 4-F phenyl) to activity. For example, 4-Cl enhances lipophilicity (clogP +0.5), improving membrane permeability but reducing solubility .
- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the pyrrolidine ring) that may explain discrepancies in efficacy .
Q. What strategies mitigate off-target effects identified in in vivo models?
- Methodological Answer :
- Proteome-Wide Profiling : Use affinity chromatography coupled with SILAC (stable isotope labeling) to identify unintended protein binders (e.g., cytochrome P450 isoforms) .
- Prodrug Design : Mask the hydroxy group with acetyl or phosphate esters to reduce hepatic first-pass metabolism and improve bioavailability .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing efficacy in wild-type vs. gene-edited cell lines .
Q. How can computational modeling address inconsistencies in physicochemical property predictions?
- Methodological Answer :
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and predicts pKa (e.g., hydroxy group pKa ~9.5) and logD (2.1 at pH 7.4) .
- MD Simulations : Assess solvation dynamics and aggregation tendencies in aqueous solutions. High torsional flexibility in the hydroxybutyl chain may reduce crystallinity, complicating formulation .
- Machine Learning : Train models on PubChem datasets to predict ADMET properties. Discrepancies between in silico and experimental logP values (>0.5 units) require recalibration with experimental data .
Notes
- Contradictions : Discrepancies in clogP predictions (3.2 vs. 2.8) highlight the need for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
